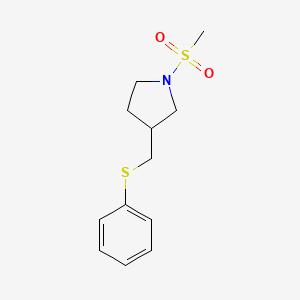
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine, commonly known as MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MSP is a pyrrolidine derivative that is known for its unique chemical properties, making it an ideal candidate for use in various scientific studies. In
作用機序
The mechanism of action of MSP is not fully understood. However, it is believed that MSP acts by binding to the active site of target enzymes, thereby inhibiting their activity. This leads to a disruption of cellular processes that are essential for the survival and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
MSP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MSP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MSP has been shown to inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. In vivo studies have also shown that MSP can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
One of the major advantages of MSP is its potent inhibitory activity against a wide range of enzymes. This makes it an attractive candidate for use in various scientific studies, particularly in the field of drug discovery. Additionally, MSP is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MSP is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on MSP. One area of interest is the development of MSP-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of MSP and its potential applications in other areas of scientific research, such as enzyme inhibition and protein-protein interactions. Finally, the synthesis of MSP derivatives with improved properties, such as increased potency and reduced toxicity, may lead to the development of more effective drugs for the treatment of various diseases.
合成法
The synthesis of MSP involves a complex reaction that requires several steps. The starting materials for the synthesis of MSP are 1-methylsulfonyl-3-iodopropene and phenylsulfanyl acetic acid. The reaction between these two compounds is carried out in the presence of a catalyst, typically palladium, to form MSP. The yield of MSP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
MSP has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of drug discovery. MSP has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases and kinases. This makes MSP an attractive target for the development of novel drugs for the treatment of various diseases, such as cancer and viral infections.
特性
IUPAC Name |
1-methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-17(14,15)13-8-7-11(9-13)10-16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUCVHWPCBSWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-3-(phenylsulfanylmethyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592060.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)


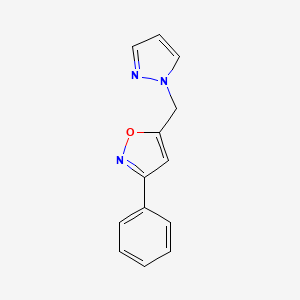
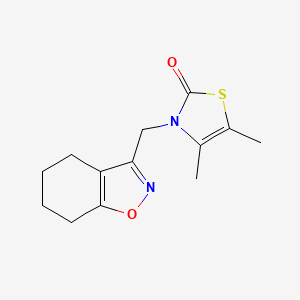
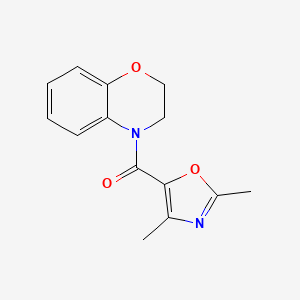
![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
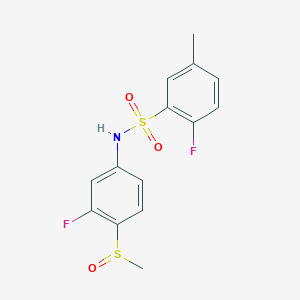
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)